molecular formula C15H15BrO3S B7440151 4-(Propan-2-yl)phenyl 4-bromobenzene-1-sulfonate

4-(Propan-2-yl)phenyl 4-bromobenzene-1-sulfonate

Cat. No.: B7440151
M. Wt: 355.2 g/mol
InChI Key: KKHAIUHGZOCMTG-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 4-bromobenzene-1-sulfonate is an organic compound that features both a bromobenzene and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 4-bromobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(Propan-2-yl)phenyl benzene followed by sulfonation. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) and a sulfonating agent like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Propan-2-yl)phenyl 4-bromobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 4-bromobenzene-1-sulfonate involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonate: Lacks the propan-2-yl group, making it less sterically hindered.

    4-(Propan-2-yl)phenyl benzene: Does not contain the sulfonate group, affecting its reactivity and solubility.

    4-Bromophenyl sulfonate: Similar structure but different substitution pattern.

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

(4-propan-2-ylphenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3S/c1-11(2)12-3-7-14(8-4-12)19-20(17,18)15-9-5-13(16)6-10-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHAIUHGZOCMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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